Cas no 1261674-85-4 (6-Fluoro-2-(perfluorophenyl)nicotinaldehyde)

6-Fluoro-2-(perfluorophenyl)nicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Fluoro-2-(perfluorophenyl)nicotinaldehyde
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- インチ: 1S/C12H3F6NO/c13-5-2-1-4(3-20)12(19-5)6-7(14)9(16)11(18)10(17)8(6)15/h1-3H
- InChIKey: RBEFNTBHCVTGQA-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C(=C(C=1C1C(C=O)=CC=C(N=1)F)F)F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 343
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 30
6-Fluoro-2-(perfluorophenyl)nicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023026568-1g |
6-Fluoro-2-(perfluorophenyl)nicotinaldehyde |
1261674-85-4 | 97% | 1g |
$1646.40 | 2023-09-03 | |
Alichem | A023026568-250mg |
6-Fluoro-2-(perfluorophenyl)nicotinaldehyde |
1261674-85-4 | 97% | 250mg |
$714.00 | 2023-09-03 | |
Alichem | A023026568-500mg |
6-Fluoro-2-(perfluorophenyl)nicotinaldehyde |
1261674-85-4 | 97% | 500mg |
$980.00 | 2023-09-03 |
6-Fluoro-2-(perfluorophenyl)nicotinaldehyde 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
6-Fluoro-2-(perfluorophenyl)nicotinaldehydeに関する追加情報
6-Fluoro-2-(perfluorophenyl)nicotinaldehyde: A Comprehensive Overview
The compound with CAS No. 1261674-85-4, commonly referred to as 6-Fluoro-2-(perfluorophenyl)nicotinaldehyde, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a nicotinaldehyde backbone with a perfluorophenyl group and a fluorine atom at specific positions. The perfluorophenyl group, in particular, imparts exceptional electronic and steric properties to the molecule, making it a valuable component in various chemical applications.
Recent studies have highlighted the potential of 6-Fluoro-2-(perfluorophenyl)nicotinaldehyde in the development of advanced materials, particularly in the realm of optoelectronics. Researchers have explored its ability to act as a precursor for the synthesis of highly conjugated systems, which are essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The presence of the perfluorophenyl group enhances the molecule's stability and electron-withdrawing properties, making it an ideal candidate for these applications.
In terms of synthesis, 6-Fluoro-2-(perfluorophenyl)nicotinaldehyde is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent oxidation reactions. The introduction of the perfluorophenyl group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further streamlined this process, reducing production costs and improving scalability.
The physical and chemical properties of 6-Fluoro-2-(perfluorophenyl)nicotinaldehyde are well-documented. It exhibits a high melting point due to its rigid molecular structure and strong intermolecular interactions. Additionally, its solubility in various solvents has been optimized for different synthetic pathways, making it versatile for use in both laboratory settings and industrial applications.
One of the most promising areas of research involving this compound is its application in drug discovery. The nicotinaldehyde moiety is known for its biological activity, and the addition of the perfluorophenyl group further enhances its pharmacokinetic properties. Studies have shown that 6-Fluoro-2-(perfluorophenyl)nicotinaldehyde exhibits selective binding to certain protein targets, suggesting its potential as a lead compound in the development of novel therapeutic agents.
Moreover, the environmental impact of 6-Fluoro-2-(perfluorophenyl)nicotinaldehyde has been a topic of recent investigation. Researchers have evaluated its biodegradability under various conditions and found that it undergoes slow degradation due to its highly fluorinated structure. This highlights the need for responsible handling and disposal practices to minimize its ecological footprint.
In conclusion, 6-Fluoro-2-(perfluorophenyl)nicotinaldehyde (CAS No. 1261674-85-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of next-generation materials and pharmaceuticals. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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